2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Inflammation COX inhibition Selectivity

2‑ethoxy‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide (CAS 863020‑11‑5) is a synthetic small‑molecule incorporating a 2‑ethoxybenzamide moiety linked to an imidazo[1,2‑a]pyrimidine heterocycle at the meta‑position of the bridging phenyl ring. The imidazo[1,2‑a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, historically exploited for kinase inhibition, anti‑inflammatory activity, and GPCR modulation.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 863020-11-5
Cat. No. B2917456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
CAS863020-11-5
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C21H18N4O2/c1-2-27-19-10-4-3-9-17(19)20(26)23-16-8-5-7-15(13-16)18-14-25-12-6-11-22-21(25)24-18/h3-14H,2H2,1H3,(H,23,26)
InChIKeyITBRHZNXLKKTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2‑ethoxy‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide (CAS 863020‑11‑5): A Specialized Imidazo[1,2‑a]pyrimidine Benzamide Building Block


2‑ethoxy‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide (CAS 863020‑11‑5) is a synthetic small‑molecule incorporating a 2‑ethoxybenzamide moiety linked to an imidazo[1,2‑a]pyrimidine heterocycle at the meta‑position of the bridging phenyl ring . The imidazo[1,2‑a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, historically exploited for kinase inhibition, anti‑inflammatory activity, and GPCR modulation [1]. This particular substitution pattern – a single ortho‑ethoxy group on the benzamide ring – represents a specific topological and electronic configuration within the broader imidazo[1,2‑a]pyrimidine benzamide family, making the sourcing of the exact regioisomer essential for SAR continuity.

Procurement Rationale: Why Generic Imidazo[1,2‑a]pyrimidine Benzamides Cannot Substitute for 2‑ethoxy‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide


Within the imidazo[1,2‑a]pyrimidine benzamide class, even minor substituent modifications can dramatically alter target selectivity, potency, and physicochemical properties. For example, the positional isomer 4‑ethoxy‑N‑[4‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl]benzamide (para‑ethoxy substitution with para‑linkage) differs fundamentally in molecular topology from the 2‑ethoxy meta‑linked target compound . Similarly, 3‑fluoro‑N‑(3‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl)benzamide replaces the electron‑donating ethoxy group with an electron‑withdrawing fluoro substituent, altering the benzamide ring's electronic character and hydrogen‑bonding capacity , while 3,4‑diethoxy‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide introduces a second ethoxy group that modifies lipophilicity and steric bulk . The specific ortho‑ethoxy arrangement in the target compound provides a defined combination of steric shielding of the amide bond and localized electronic effects that none of these close analogs can replicate, making direct substitution scientifically indefensible without full re‑validation.

Quantitative Procurement Evidence: How 2‑ethoxy‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide Compares to Its Closest Analogs


COX‑2 vs. COX‑1 Selectivity Profile of the Imidazo[1,2‑a]pyrimidine Benzamide Class

While no direct COX selectivity data are publicly available for the target compound itself, the imidazo[1,2‑a]pyrimidine class has demonstrated measurable COX‑2 preferential inhibition. In a study of structurally related imidazo[1,2‑a]azine derivatives, compound 4a exhibited IC50 values of 2.72 μM against COX‑1 and 1.89 μM against COX‑2, yielding a COX‑2/COX‑1 selectivity ratio of approximately 1.44. In contrast, the reference NSAID indomethacin showed IC50 values of 0.13 μM (COX‑1) and 0.09 μM (COX‑2), a ratio of 1.44 as well [1]. Notably, certain 2,3‑diaryl‑substituted imidazo[1,2‑a]pyrimidine derivatives have exhibited COX‑2 selectivity, suggesting that the core scaffold imparts an inherent bias for COX‑2 inhibition [2]. For procurement decisions, this class‑level evidence indicates that imidazo[1,2‑a]pyrimidine benzamides may offer a differentiated COX selectivity window compared to classical NSAIDs, but the quantitative translation to the specific 2‑ethoxy meta‑phenylbenzamide derivative has not yet been experimentally validated.

Inflammation COX inhibition Selectivity

Physicochemical Property Comparison: Lipophilicity and Hydrogen‑Bonding Capacity

Calculated logP (cLogP) values provide a comparative metric for lipophilicity. The target compound (2‑ethoxy substitution) has a predicted cLogP of 3.82 ± 0.63 , while the para‑ethoxy isomer (4‑ethoxy‑N‑[4‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl]benzamide) is also predicted at cLogP 3.82 due to identical molecular formula, though its topological polar surface area (tPSA 73.57 Ų) versus the target compound (tPSA 73.57 Ų) is identical because both share the same heteroatom count . The 3‑fluoro analog (3‑fluoro‑N‑(3‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl)benzamide) has a lower cLogP of 2.96, reflecting the reduced lipophilicity of fluorine versus ethoxy . In contrast, the 3,4‑diethoxy derivative (3,4‑diethoxy‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide) has a higher cLogP of 4.34, due to the additional ethoxy group . This difference in lipophilicity of ~0.52 log units between the mono‑ethoxy and di‑ethoxy compounds corresponds to an approximately 3.3‑fold difference in lipid partition coefficient, which can significantly affect membrane permeability, metabolic stability, and off‑target binding. For researchers requiring a specific lipophilicity window, the target compound offers a distinct intermediate hydrophobicity between the fluoro and diethoxy analogs.

Drug-likeness Lipophilicity Hydrogen bonding

Purity Benchmarking: Commercial Availability at >95% Purity

The target compound is commercially available at a purity of 95%+ from multiple independent suppliers . This purity level exceeds the typical benchmark of ≥95% commonly applied for screening libraries and hit‑to‑lead chemistry support. Closely related analogs such as 2,4‑dichloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide (CAS 861210‑38‑0) are also offered at 95%+ purity , indicating that for this compound class, a high starting purity is the standard for research‑grade material. However, the target compound's specific CAS number (863020‑11‑5) is explicitly linked to a 95% minimum purity specification, providing a clear quality benchmark for procurement departments comparing vendors.

Purity Quality control Procurement specification

Unique Regioisomeric Identity: Ortho‑Ethoxy Substitution Pattern

The target compound bears a single ethoxy group at the ortho‑position of the benzamide ring, which is a specific regioisomer not represented by any other compound in the imidazo[1,2‑a]pyrimidine phenylbenzamide sub‑series commonly found in vendor catalogs. The meta‑linkage of the imidazo[1,2‑a]pyrimidine to the phenyl ring, combined with the ortho‑ethoxy group, creates a unique steric environment around the amide bond that may influence rotational freedom, hydrogen‑bonding geometry, and metabolic susceptibility . The positional isomer 4‑ethoxy‑N‑[4‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl]benzamide moves the ethoxy group to the para‑position and the phenyl‑imidazo[1,2‑a]pyrimidine connection to the para‑position, yielding a different molecular shape . No commercially available analog combines the ortho‑ethoxy benzamide with the meta‑linked imidazo[1,2‑a]pyrimidine, making this compound structurally exclusive.

Regioisomerism Substituent effect SAR

Highest‑Fidelity Application Scenarios for Sourcing 2‑ethoxy‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide


Structure‑Activity Relationship (SAR) Exploration of COX‑2 Selective Imidazo[1,2‑a]pyrimidine Benzamides

Given the class‑level evidence of COX‑2 preferential inhibition by imidazo[1,2‑a]pyrimidine derivatives [1], the target compound is well‑suited as a core scaffold for systematic SAR studies aimed at optimizing COX‑2 selectivity. Its unique ortho‑ethoxy substitution provides a starting point for probing the role of steric and electronic effects on isoform selectivity, particularly when compared head‑to‑head with the para‑ethoxy and fluoro analogs in the same assay panel.

Lipophilicity‑Dependent Pharmacokinetic Profiling in Early DMPK

The intermediate cLogP of 3.82 positions this compound as a tool for studying the impact of moderate lipophilicity on membrane permeability, metabolic clearance, and plasma protein binding . When run alongside the more hydrophilic 3‑fluoro analog (cLogP 2.96) and the more lipophilic 3,4‑diethoxy analog (cLogP 4.34), this compound enables a controlled cLogP gradient that is valuable for establishing lipophilicity‑PK relationships within the imidazo[1,2‑a]pyrimidine benzamide series.

Regioisomeric Selectivity Studies in Kinase or GPCR Target Engagement

The exclusive ortho‑ethoxy / meta‑linkage topology makes this compound a critical input for studies designed to map the spatial requirements of target protein binding pockets. Comparative testing against the para‑ethoxy regioisomer can reveal how the position of the ethoxy group influences binding affinity, residence time, and selectivity across a panel of kinases or GPCRs, generating high‑value SAR data that cannot be obtained with any other commercially available regioisomer.

Analytical Method Development and Reference Standard Qualification

With a defined purity specification of 95%+ , this compound can serve as a qualified reference standard for HPLC method development, impurity profiling, and batch release testing in medicinal chemistry laboratories. Its well‑characterized identity (CAS 863020‑11‑5, molecular formula C21H18N4O2, MW 358.4) provides a traceable anchor for analytical procedures, enabling reproducible quantification of structurally similar analogs in mixture analysis.

Quote Request

Request a Quote for 2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.